molecular formula C9H8O4 B1590680 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene CAS No. 22304-67-2

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Cat. No.: B1590680
CAS No.: 22304-67-2
M. Wt: 180.16 g/mol
InChI Key: PBDGBKWOAPXYHT-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene is an organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . It is also known by other names such as 4,6-Diformyl-2-methylresorcinol and 4,6-Dihydroxy-5-methylisophthalaldehyde . This compound is characterized by the presence of two hydroxyl groups and two formyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene can be synthesized from 2,6-dimethoxytoluene through a series of chemical reactions . The synthetic route typically involves the demethylation of 2,6-dimethoxytoluene followed by formylation to introduce the formyl groups at the desired positions. The reaction conditions often include the use of strong acids or bases and specific solvents to facilitate the transformations. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions due to the presence of formyl groups. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene has several scientific research applications . In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and interactions with biomolecules. In industry, the compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for diverse applications across different fields of research.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene involves its interaction with molecular targets through its hydroxyl and formyl groups . These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene can be compared with similar compounds such as 4,6-dihydroxy-1,3-diformyl benzene and 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde . These compounds share structural similarities but differ in the positions and types of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of hydroxyl and formyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDGBKWOAPXYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501590
Record name 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22304-67-2
Record name 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22304-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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